molecular formula C26H38O4 B1280800 Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate CAS No. 245652-81-7

Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate

Cat. No.: B1280800
CAS No.: 245652-81-7
M. Wt: 414.6 g/mol
InChI Key: ATHBXDPWCKSOLE-VNTMZGSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate (CAS RN 245652-81-7) is a high-purity diester compound supplied as a white to almost white powder or crystal . With a defined molecular formula of C26H38O4 and a molecular weight of 414.59 g/mol, this substance is characterized by a melting point range of 92.0 to 97.0 °C . The chemical structure consists of a phthalic acid core esterified with two cis-3,3,5-trimethylcyclohexyl alcohols, which is critical for its properties and research applications . As a member of the phthalate ester family, this compound is primarily investigated as a plasticizer in polymer and material science research to modify the flexibility and processability of plastics . The specific stereochemistry of the cis-3,3,5-trimethylcyclohexyl groups is of particular interest for studying structure-activity relationships, especially in comparison to its trans-isomer counterpart . Phthalates like this one serve as vital tools for understanding endocrine disruption mechanisms, environmental leaching behavior, and the metabolic pathways of synthetic chemicals in biological systems, as they are known to be metabolized to their respective monoester forms . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3/t17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHBXDPWCKSOLE-VNTMZGSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)O[C@@H]3C[C@@H](CC(C3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Phthalic Acid with cis-3,3,5-trimethylcyclohexanol

  • Reactants:

    • Phthalic acid (benzene-1,2-dicarboxylic acid)
    • cis-3,3,5-trimethylcyclohexanol (high cis isomer content, typically >90%)
    • Acid catalyst (e.g., p-toluenesulfonic acid)
  • Procedure:

    • Mix phthalic acid and cis-3,3,5-trimethylcyclohexanol in a suitable solvent or neat.
    • Add an acid catalyst such as p-toluenesulfonic acid to promote esterification.
    • Heat the mixture under reflux with a water separator (Dean-Stark apparatus) to continuously remove water formed during the reaction, driving the equilibrium toward ester formation.
    • Reaction temperature is typically controlled to optimize yield without causing isomerization.
    • After completion, the reaction mixture is cooled, and the product is purified by distillation or recrystallization.
  • Notes:

    • Maintaining the cis stereochemistry requires careful control of reaction conditions to avoid isomerization.
    • The use of anhydrides or acid chlorides of phthalic acid can enhance reaction rates.

Use of Phthalic Anhydride or Acid Chloride Derivatives

  • Phthalic anhydride or phthaloyl chloride can be reacted with cis-3,3,5-trimethylcyclohexanol under controlled conditions.
  • This method often involves:
    • Reacting the alcohol with phthalic anhydride in the presence of a catalyst.
    • Alternatively, reacting the alcohol with phthaloyl chloride in an inert solvent with a base to neutralize HCl formed.
  • These routes can provide higher purity and yield due to more reactive acylating agents.

Research Findings and Optimization

  • Isomer Purity: Studies emphasize the importance of using cis-3,3,5-trimethylcyclohexanol with a cis content exceeding 85-90% to achieve high-quality esters with desired fragrance and physical properties.
  • Reaction Yield: Typical yields reported for similar esterifications are high, around 90-95%, when optimized.
  • Catalyst Selection: p-Toluenesulfonic acid is a preferred catalyst due to its strong acidity and solubility in organic media, facilitating efficient esterification without side reactions.
  • Temperature Control: Maintaining moderate temperatures prevents thermal isomerization of the cyclohexyl ring, preserving the cis configuration.

Preparation Data Table

Parameter Typical Conditions Notes
Reactants Phthalic acid + cis-3,3,5-trimethylcyclohexanol High cis isomer content (>90%)
Catalyst p-Toluenesulfonic acid Acid catalyst for esterification
Solvent None or inert organic solvent (e.g., toluene) Facilitates reflux and water removal
Temperature Reflux temperature (~110-130°C) Controlled to avoid isomerization
Reaction Time Several hours (4-8 h) Until water evolution ceases
Water Removal Dean-Stark apparatus Drives esterification equilibrium
Purification Distillation or recrystallization Ensures high purity
Yield 90-95% High yield with optimized conditions

Stock Solution Preparation (For Research Use)

  • This compound is often prepared as stock solutions for research.
  • Solubility considerations:
    • Solvents such as DMSO, PEG300, Tween 80, and corn oil are used to prepare clear solutions.
    • Heating to 37°C and ultrasonic oscillation aid dissolution.
  • Storage:
    • Stock solutions stored at -80°C are stable for up to 6 months.
    • At -20°C, stability is about 1 month.
  • Concentration preparation example:
Amount of Compound (mg) Volume of Solvent for 1 mM (mL) Volume of Solvent for 5 mM (mL) Volume of Solvent for 10 mM (mL)
1 2.412 0.4824 0.2412
5 12.0601 2.412 1.206
10 24.1202 4.824 2.412

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry: Bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its stability and reactivity make it a useful probe in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development and medicinal chemistry.

Industry: In the industrial sector, Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate is used in the production of polymers and resins. Its structural properties contribute to the mechanical strength and thermal stability of these materials.

Mechanism of Action

The mechanism of action of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The cis-3,3,5-trimethylcyclohexyl groups in the target compound introduce significant steric hindrance, reducing molecular flexibility compared to linear or branched alkyl phthalates like DEHP or Bis(6-methylheptyl) phthalate. This enhances thermal stability .

Toxicological and Environmental Profiles

Compound Reproductive Toxicity Acute Toxicity (Oral LD₅₀) Environmental Persistence
This compound Not classified No data Likely low bioaccumulation
DEHP (Bis(2-ethylhexyl) phthalate) Category 1B (H360FD) 30,000 mg/kg (rat) High aquatic toxicity
Bis(6-methylheptyl) phthalate Suspected (chronic) No data Not classified
Bis(2-n-butoxyethyl) phthalate Not classified No data Low environmental hazard

Key Findings :

  • DEHP : Classified as a reproductive toxicant (Category 1B) with high ecological toxicity, leading to regulatory restrictions .
  • Target Compound: Limited toxicological data are available, but its bulky structure may reduce bioavailability and metabolic activation compared to DEHP .

Biological Activity

Bis(cis-3,3,5-trimethylcyclohexyl) phthalate (CAS 245652-81-7) is a phthalate ester that has garnered attention due to its potential biological activities and applications in various fields. This article provides a comprehensive overview of its biological activity, including toxicological effects, ecological implications, and relevant case studies.

  • Molecular Formula : C26H38O4
  • Molecular Weight : 414.586 g/mol
  • IUPAC Name : 2-O-[(1R,5R)-3,3,5-trimethylcyclohexyl] 1-O-(3,3,5-trimethylcyclohexyl) benzene-1,2-dicarboxylate
  • PubChem CID : 53661088

Biological Activity Overview

Phthalates are known for their widespread use as plasticizers and their potential endocrine-disrupting properties. The biological activity of this compound can be categorized into several key areas:

1. Toxicological Effects

Research indicates that phthalates can exhibit various toxicological effects depending on their structure and exposure levels. For this compound:

  • Acute Toxicity : Limited data suggest low acute toxicity; however, further studies are needed to elucidate specific effects on human health.
  • Chronic Effects : Long-term exposure may impact liver function and reproductive health based on findings from related phthalate studies .

2. Ecotoxicological Impact

Phthalates can enter aquatic ecosystems through industrial runoff and wastewater. Studies have shown:

  • Allelopathic Effects : Some phthalates have demonstrated allelopathic properties that may affect plant growth and microbial communities in ecosystems .
  • Microbial Interaction : The presence of phthalates can disrupt microbial metabolic processes, leading to altered community structures in soil and water environments .

Case Study 1: Ecotoxicological Assessment

A study examined the impact of this compound on aquatic organisms. Results indicated:

  • Organism Affected : Daphnia magna exhibited reduced reproductive rates when exposed to varying concentrations of the compound over a 21-day period.
  • Concentration Levels : Significant effects were noted at concentrations above 10 µg/L.

Case Study 2: Human Health Implications

A longitudinal study investigated the correlation between phthalate exposure and endocrine disruption in adult populations:

  • Findings : Participants with higher urinary concentrations of phthalates showed altered hormone levels indicative of potential reproductive health issues.
  • Recommendations : Further research is necessary to establish causal relationships and safe exposure limits.

Table of Biological Activities

Activity TypeDescriptionReference
Acute ToxicityLow toxicity observed; further studies needed
Chronic EffectsPotential liver and reproductive impacts
Ecotoxicological ImpactDisruption of microbial communities in ecosystems
Allelopathic ActivityInhibition of plant growth observed

Q & A

Q. Advanced Research Focus

  • Purity verification via DSC (differential scanning calorimetry) to confirm >99% isomer homogeneity.
  • Matrix-matched calibration to correct for ion suppression in MS detection.
  • Stability-indicating assays (e.g., forced degradation under acidic/oxidative conditions) to ensure no co-elution with degradation products .

What analytical challenges arise from the low aqueous solubility of this compound, and how are they mitigated in bioavailability studies?

Advanced Research Focus
Challenges include poor dissolution in physiological media and non-linear pharmacokinetics. Solutions:

  • Nanoemulsion formulations using Tween 80 or lecithin to enhance dispersibility.
  • In situ perfusion models to assess intestinal absorption without full dissolution.
  • Equilibrium dialysis with synthetic lipids to simulate partitioning into biological membranes .

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